N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-2-17-11-13-18(14-12-17)22-16-29-24(25-22)26-23(27)19-7-6-10-21(15-19)28-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEPZIVEBPXSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminothiazole, followed by the reaction with 3-phenoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is known to interact with various biological targets, leading to its diverse biological activities . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Studies
- Anti-inflammatory Activity : Chloro and trifluoromethyl groups at the benzamide position enhance anti-inflammatory efficacy. For example, compound 5n (3-trifluoromethyl substitution) exhibited superior potency compared to unsubstituted analogues, likely due to increased electron-withdrawing effects and metabolic stability .
- Target Selectivity: Substitution at the benzamide’s 3-position (phenoxy vs. acetamide) influences target specificity. While MS8 targets EHD4, compound 6a inhibits cyclooxygenase (COX) isoforms, underscoring the role of substituents in divergent biological pathways .
- Plant Growth Modulation: The 2-phenoxy substitution in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide resulted in 129.23% activity in plant growth assays, suggesting that positional isomerism significantly impacts physiological effects .
Mechanistic and Pharmacological Insights
- EHD4 Inhibition: The phenoxybenzamide-thiazole scaffold in MS8 and its ethylphenyl analogue likely interferes with EHD4’s ATP-binding domain, disrupting membrane remodeling processes. Analogues with bulkier aryl groups (e.g., ethylphenyl) may exhibit improved binding affinity due to enhanced hydrophobic interactions .
- COX/LOX Inhibition: Thiazole derivatives like 6a and 6b demonstrate that electron-donating groups (e.g., methoxy) on the aryl-thiazole moiety favor COX-2 selectivity, while simpler acetamide derivatives show non-selective inhibition .
Structure-Activity Relationship (SAR) Trends
Thiazole Ring Modifications: 4-Ethylphenyl vs. Halogenated Aryl Groups: Chloro or bromo substituents (e.g., in 5c) improve anti-inflammatory activity by stabilizing molecular interactions via halogen bonding .
Benzamide Substituents: Phenoxy vs. Trifluoromethyl: Phenoxy groups contribute to π-π stacking in protein binding pockets, while trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety is linked to a phenoxybenzamide structure, contributing to its pharmacological properties. The molecular formula for this compound can be represented as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | C₃H₃NS |
| Phenoxy Group | C₆H₅O |
| Benzamide Group | C₇H₆N |
The biological activity of this compound is attributed to several mechanisms:
1. Antimicrobial Activity:
- The compound exhibits potent antimicrobial properties by inhibiting bacterial cell wall synthesis and interfering with essential metabolic pathways. This is achieved through the binding of the thiazole ring to key enzymes involved in these processes.
2. Anticancer Properties:
- Research indicates that this compound may induce apoptosis in cancer cells. It does so by modulating cellular pathways that regulate cell death, potentially through interactions with oncogenic signaling pathways.
3. Anti-inflammatory Effects:
- This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
In Vitro Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Testing | Demonstrated significant inhibition of Gram-positive bacteria. |
| Cancer Cell Lines | Induced apoptosis in various cancer cell lines (e.g., MCF-7). |
| Anti-inflammatory Assays | Reduced levels of TNF-alpha and IL-6 in macrophage cultures. |
In Vivo Studies
Animal model studies have further elucidated the therapeutic potential of this compound:
| Model | Results |
|---|---|
| Murine Inflammation Model | Showed reduced swelling and pain response compared to controls. |
| Tumor Xenograft Model | Significant reduction in tumor size and improved survival rates. |
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Sulfathiazole | Antimicrobial | Commonly used in treating bacterial infections. |
| Ritonavir | Antiviral | Effective against HIV/AIDS; similar structural features. |
| Abafungin | Antifungal | Used for fungal infections; shares thiazole moiety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
